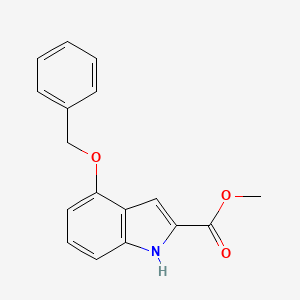

methyl 4-(benzyloxy)-1H-indole-2-carboxylate

Description

Methyl 4-(benzyloxy)-1H-indole-2-carboxylate is a substituted indole derivative characterized by a benzyloxy group at the C4 position of the indole ring and a methyl ester at the C2 position. Its molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 295.33 g/mol . The compound is synthesized via esterification of the corresponding carboxylic acid precursor, achieving yields up to 82% under optimized conditions . Substituted indoles, including this compound, are of significant interest in medicinal chemistry due to their biological activities, such as antiviral and antitumor properties .

Properties

IUPAC Name |

methyl 4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYUJMTTJRWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406461 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27748-09-0 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.

Esterification: The carboxylic acid group at the 2-position of the indole ring is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxy group to a benzyl alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 4-(benzyloxy)-1H-indole-2-carboxylate acts as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and natural products. Its versatility makes it a valuable building block in organic synthesis.

Biology

The compound exhibits significant biological activities, particularly:

- Anticancer Properties : Studies have shown that it inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and Caco-2 (colon cancer) cells. This suggests its potential as a lead compound in cancer therapy.

- Anti-inflammatory Effects : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its utility in treating inflammatory diseases.

- Antimicrobial Activity : The compound demonstrates efficacy against several strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine

This compound is being explored for its potential therapeutic applications. Its role as a precursor in synthesizing drugs targeting various diseases highlights its importance in medicinal chemistry. Research into derivatives of this compound may lead to the development of novel therapeutic agents with enhanced efficacy and safety profiles .

Industrial Applications

Beyond its research applications, this compound is also utilized in industrial settings:

- Dyes and Pigments : The unique chemical structure allows it to be used in developing dyes and pigments, contributing to various industrial processes.

- Material Science : Its properties may be leveraged in creating new materials with specific characteristics such as conductivity or mechanical strength.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study investigating its anticancer effects reported significant inhibition of cell proliferation in MCF-7 cells when treated with varying concentrations of the compound.

- Research on its anti-inflammatory properties demonstrated a decrease in cytokine levels in vitro, suggesting mechanisms that could be exploited for therapeutic purposes.

Limitations and Future Directions

Despite promising findings, research on this compound is still emerging. Key limitations include:

- Safety Profile : While acute toxicity studies indicate low toxicity levels (LD50 values above 2000 mg/kg), chronic toxicity remains underexplored. Comprehensive studies are needed to evaluate long-term safety.

- Mechanisms of Action : Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Future directions may involve developing novel derivatives with improved biological activities and exploring additional applications in fields like energy storage, catalysis, and sensor technology .

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity to certain molecular targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Positional Isomers: Substituent Location on the Indole Ring

The position of the benzyloxy group significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- The C4-substituted derivative (target compound) exhibits a well-defined melting point (182–183°C), suggesting higher crystallinity compared to C5 and C6 analogs .

- C6-substituted analogs demonstrate comparable synthesis efficiency (91% yield) , though biological data gaps limit direct activity comparisons.

Functional Group Variations: Benzyloxy vs. Methoxy

Replacing the benzyloxy group with methoxy alters electronic and steric properties:

Key Observations :

Ester Group Modifications: Methyl vs. Ethyl

Varying the ester group impacts metabolic stability and solubility:

| Compound | Ester Group | Molecular Weight (g/mol) | Synthesis Yield (%) | |

|---|---|---|---|---|

| This compound | Methyl | 295.33 | 82 | |

| Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | Ethyl | 309.35 | Not reported |

Key Observations :

N-Substituted Derivatives

N-methylation modifies electronic properties and steric bulk:

| Compound | N-Substituent | Molecular Formula | Key References |

|---|---|---|---|

| This compound | H | C₁₇H₁₅NO₃ | |

| Methyl 4-(benzyloxy)-1-methyl-1H-indole-2-carboxylate | CH₃ | C₁₈H₁₇NO₃ |

Key Observations :

- Crystallographic studies of N-methyl analogs reveal stabilized conformations through intramolecular interactions .

Biological Activity

Methyl 4-(benzyloxy)-1H-indole-2-carboxylate is an indole derivative that has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

This compound features a unique structural configuration that enhances its biological activity. The presence of the benzyloxy group and the carboxylate moiety contributes to its solubility and reactivity. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- Caco-2 (colorectal cancer)

In vitro studies indicate that the compound can induce apoptosis in cancer cells by enhancing caspase-3 activity, which is crucial for programmed cell death . The compound's ability to disrupt microtubule assembly has also been noted, suggesting a mechanism similar to that of established chemotherapeutic agents .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various strains of bacteria and fungi. Its broad-spectrum activity suggests potential applications in treating infections caused by resistant pathogens.

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets. The indole ring structure allows for π-π interactions and hydrogen bonding, influencing its binding affinity to enzymes and receptors involved in cancer progression and inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : A multi-step reaction involving nitro reduction and nucleophilic addition has been optimized for yield and efficiency.

- Characterization Techniques : Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Current Research Trends

Research on this compound is ongoing, with studies focusing on:

- Mechanistic Studies : Understanding the precise pathways through which the compound exerts its anticancer and anti-inflammatory effects.

- Safety Profile : Evaluating chronic toxicity and long-term effects in various animal models.

- Therapeutic Applications : Exploring potential formulations for drug delivery systems targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 4-(benzyloxy)-1H-indole-2-carboxylate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors. Ensure local exhaust ventilation during synthesis or purification steps .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Label containers with GHS hazard pictograms (e.g., H302, H315) .

- Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and avoid generating dust. Contaminated surfaces should be cleaned with ethanol/water mixtures .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Reagent Ratios : Use a 10% molar excess of 3-formyl-1H-indole-2-carboxylate derivatives relative to coupling agents (e.g., sodium acetate) to drive reactions to completion .

- Reaction Conditions : Reflux in acetic acid at 110°C for 3–5 hours, monitoring progress via TLC (silica gel, ethyl acetate/hexane eluent). Crystalline precipitates are filtered and recrystallized from DMF/acetic acid (3:1 v/v) .

- Purification : Column chromatography (SiO₂, gradient elution) removes unreacted starting materials. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve indole protons (δ 7.2–8.1 ppm) and benzyloxy methyl groups (δ 4.8–5.2 ppm). Compare with published spectra of analogous ethyl esters .

- FTIR : Identify key functional groups: C=O stretch (~1700 cm⁻¹), N-H indole (~3400 cm⁻¹), and benzyl ether C-O (~1250 cm⁻¹) .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol. Compare unit cell parameters with methyl 4-benzyloxy-7-methoxy indole derivatives (e.g., CCDC deposition numbers) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Compare activation energies for benzyloxy group substitution vs. indole ring functionalization .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess solvation energies. Validate with experimental kinetic data .

- Docking Studies : For bioactive analogs, dock the compound into protein targets (e.g., kinase domains) using AutoDock Vina to hypothesize binding modes .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer :

- Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) alongside in vivo zebrafish embryo toxicity studies. Compare results with structurally similar compounds (e.g., ethyl esters) to identify substituent-specific effects .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products under physiological conditions. Cross-reference with toxicology databases (e.g., EPA DSSTox) to flag hazardous metabolites .

- Data Normalization : Account for batch-to-batch purity variations (e.g., ≥95% by HPLC) using ANOVA to isolate toxicity trends .

Q. How can researchers design experiments to elucidate the mechanism of antitumor activity in this compound analogs?

- Methodological Answer :

- Pathway Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. Prioritize targets with IC₅₀ < 10 µM .

- Apoptosis Markers : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify caspase-3/7 activation via luminescence. Validate with flow cytometry for Annexin V/PI staining .

- SAR Studies : Synthesize derivatives with modified benzyloxy or carboxylate groups. Use PCA to correlate structural features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.